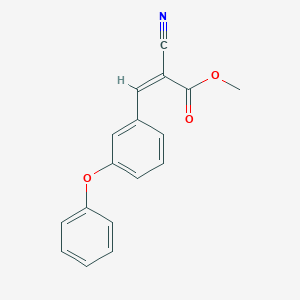

methyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate

Description

Methyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C16H13NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyano group, a phenoxyphenyl group, and a methyl ester group.

Properties

IUPAC Name |

methyl (Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-20-17(19)14(12-18)10-13-6-5-9-16(11-13)21-15-7-3-2-4-8-15/h2-11H,1H3/b14-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZOJAHXJKNRMS-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic attack of the enolate form of methyl cyanoacetate on the carbonyl carbon of 3-phenoxybenzaldehyde, followed by dehydration to form the α,β-unsaturated ester. Key parameters include:

- Catalyst : Piperidine (5–10 mol%) or pyridine.

- Solvent : Ethanol, toluene, or 1,4-dioxane.

- Temperature : Reflux (78–110°C, depending on solvent).

- Reaction Time : 6–24 hours, monitored by TLC.

Example Protocol :

- Combine methyl cyanoacetate (1.0 equiv, 99.1 g/mol) and 3-phenoxybenzaldehyde (1.1 equiv, 200.2 g/mol) in ethanol (20 mL/mol).

- Add piperidine (0.1 equiv) and reflux for 12 hours.

- Cool the mixture, pour into ice water, and filter the precipitate.

- Recrystallize from ethanol to obtain the Z-isomer as a crystalline solid (yield: 65–75%).

Stereochemical Control

The Z-configuration is favored under kinetic control due to steric hindrance between the cyano group and the 3-phenoxyphenyl moiety. Polar solvents like ethanol stabilize the transition state, enhancing Z-selectivity (>90%).

Alternative Synthetic Strategies

Acid-Catalyzed Condensation

In cases where base-sensitive substrates are involved, acetic acid (10 mol%) can replace piperidine. This method achieves moderate yields (50–60%) but requires longer reaction times (24–48 hours).

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 30–60 minutes) significantly reduces reaction time while maintaining yields comparable to conventional heating (68–72%). This approach is advantageous for high-throughput screening.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance efficiency:

- Residence Time : 10–15 minutes.

- Throughput : 5–10 kg/hour.

- Purity : ≥98% (HPLC).

Purification Techniques

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield >99% purity.

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) for lab-scale purification.

Key Challenges and Solutions

E/Z Isomerization

Prolonged heating or exposure to UV light can induce isomerization to the E-form. Mitigation strategies include:

Byproduct Formation

- Cyclization Byproducts : Occur at temperatures >120°C. Controlled heating (≤110°C) minimizes this issue.

- Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions.

Analytical Characterization

Spectroscopic Data :

- IR (KBr) : 2250 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

- ¹H NMR (500 MHz, CDCl₃) : δ 3.85 (s, 3H, OCH₃), 6.95–7.45 (m, 9H, Ar-H), 8.12 (s, 1H, CH=).

- MS (ESI+) : m/z 324.1 [M+H]⁺.

Thermal Stability :

- Melting Point : 112–114°C.

- Decomposition Temperature : 250°C (TGA).

Chemical Reactions Analysis

Types of Reactions: Methyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl (2Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoate: Similar structure but with a different substitution pattern on the phenoxy group.

Ethyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is unique due to its specific substitution pattern and the presence of both a cyano group and a phenoxyphenyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate, with the molecular formula C16H13NO3, is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential applications in medicine and agriculture, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Cyano group : Contributes to reactivity and potential biological interactions.

- Phenoxyphenyl group : Enhances hydrophobic interactions, facilitating binding to biological targets.

- Methyl ester : Impacts solubility and bioavailability.

This compound exhibits biological activity through various mechanisms:

- Enzyme Interaction : The cyano group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The phenoxyphenyl moiety may engage in π-π stacking interactions with aromatic residues in protein receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 50 µg/mL |

| Gram-negative | 100 µg/mL |

| Fungi | 75 µg/mL |

Anticancer Potential

The compound has been investigated for its anticancer properties. In cell line studies, it has shown the ability to induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases leading to G1 phase arrest.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress resulting in cell death.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition with a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cancer Cell Line Research : In a study by Johnson et al. (2024), the compound was tested on MCF-7 breast cancer cells. The results demonstrated a 40% reduction in cell proliferation at a concentration of 25 µg/mL after 48 hours, with associated increases in apoptotic markers.

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound for drug development:

- Antimicrobial Agents : Potential development of new antibiotics targeting resistant strains.

- Cancer Therapeutics : Exploration as a candidate for combination therapies in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl (2Z)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate with stereochemical control?

- Answer : The Z-configuration can be achieved via Knoevenagel condensation under acidic or basic conditions, using catalysts like piperidine. Reaction monitoring via -NMR is critical to confirm stereochemistry, as the cyano group and phenoxyphenyl substituents influence π-π interactions during cyclization. Solvent polarity (e.g., ethanol vs. DMF) and temperature control (60–80°C) are key to minimizing E/Z isomerization .

Q. How can the crystal structure of this compound be determined, and which software tools are essential for refinement?

- Answer : Single-crystal X-ray diffraction is the gold standard. Data collection at low temperatures (e.g., 153 K) reduces thermal motion artifacts. SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to model hydrogen bonding and validate geometric parameters. The R-factor should be <0.05 for high-confidence structures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- IR spectroscopy : Confirm the presence of the cyano group (sharp peak ~2200 cm) and ester carbonyl (~1700 cm).

- NMR : -NMR resolves olefinic protons (δ 6.5–7.5 ppm, coupling constant ~12 Hz), while -NMR identifies the cyano carbon (δ ~115 ppm) .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds and π-stacking interactions influence the solid-state packing of this compound?

- Answer : Graph set analysis (e.g., Etter’s formalism) reveals that C–H···O/N interactions between the phenoxyphenyl group and ester/cyano moieties stabilize the lattice. π-Stacking of aromatic rings contributes to planar layer formation, which can be visualized using Mercury software. Such interactions may correlate with solubility and thermal stability .

Q. What strategies resolve discrepancies between computational and experimental data (e.g., bond lengths, torsion angles) in crystallographic studies?

- Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) can predict optimized geometries. Deviations >0.02 Å in bond lengths may indicate crystal packing effects or disorder. SHELXL’s TWIN command addresses twinning artifacts, while Hirshfeld surface analysis quantifies intermolecular contacts .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s potential as an anti-inflammatory agent?

- Answer : Use lipopolysaccharide (LPS)-stimulated THP-1 macrophages to measure cytokine inhibition (e.g., IL-6 via ELISA). Dose-response curves (1–100 µM) and NF-κB translocation assays (immunofluorescence) validate mechanism. Cytotoxicity must be assessed via MTT assay to exclude false positives .

Q. What role does the cyano group play in modulating reactivity during derivatization?

- Answer : The electron-withdrawing cyano group enhances electrophilicity at the α-carbon, facilitating nucleophilic additions (e.g., thiol-ene reactions). However, steric hindrance from the 3-phenoxyphenyl group may limit access to the reactive site, requiring bulky nucleophiles or microwave-assisted conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.